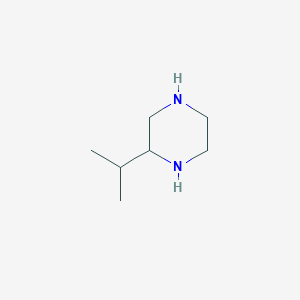

2-Isopropylpiperazine

Descripción

Significance of Piperazine (B1678402) Derivatives in Chemical and Biological Sciences

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a fundamental structural motif frequently found in biologically active compounds. researchgate.netnih.gov It is considered a "privileged scaffold" in drug design, meaning its structure is repeatedly identified as a key component in drugs across various therapeutic areas. researchgate.netnih.govresearchgate.net The unique characteristics of the piperazine ring, such as its solubility, basicity, chemical reactivity, and conformational properties, make it a versatile building block for creating new drug candidates. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, which often leads to improved water solubility and better pharmacokinetic properties. bohrium.comnih.gov This structural arrangement also allows for a large polar surface area and relative structural rigidity, which can enhance the affinity and specificity of a molecule for its biological target. bohrium.comnih.gov

Piperazine and its derivatives are of significant importance in medicinal chemistry and play a crucial role in the discovery and development of new drugs. bohrium.comresearchgate.net The piperazine scaffold is present in numerous drugs approved by the FDA and is the third most common nitrogen-containing heterocycle found in drug discovery. researchgate.netbohrium.com Its versatile structure allows for easy modification, enabling chemists to fine-tune the pharmacological activity of a molecule. nih.govmuseonaturalistico.it By introducing different substituents on the nitrogen and carbon atoms of the piperazine ring, researchers can modulate a compound's physicochemical properties, such as its solubility and lipophilicity, to improve its pharmacokinetic and pharmacodynamic profile. tandfonline.com Piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including as antimicrobial, anticancer, and central nervous system agents. researchgate.netmuseonaturalistico.it

The piperazine nucleus is a core component of many biologically active molecules, contributing significantly to their therapeutic effects. wisdomlib.org Its presence in a molecule can facilitate interactions with biological targets and can be used to link different pharmacophores together within the same molecule. tandfonline.com The structural versatility of piperazine allows for the creation of a diverse range of derivatives with a broad spectrum of biological activities, including analgesic, antibacterial, antifungal, and anti-inflammatory effects. wisdomlib.org The ability to modify the piperazine ring has led to the development of numerous clinically successful drugs. researchgate.netmuseonaturalistico.it For example, piperazine derivatives have been integral in the development of anticancer therapies, with several approved drugs, such as imatinib (B729) and olaparib, containing this scaffold. researchgate.netresearchgate.net

Overview of 2-Isopropylpiperazine

This compound is an organic compound featuring a piperazine core substituted with an isopropyl group at the second position of the ring. nih.gov Its chemical formula is C7H16N2. nih.govcymitquimica.com According to IUPAC nomenclature, the compound is named 2-propan-2-ylpiperazine. nih.gov It is also known by synonyms such as 2-isopropyl-piperazine. nih.gov The structure consists of a six-membered ring containing two nitrogen atoms, with an isopropyl group attached to one of the carbon atoms adjacent to a nitrogen atom. cymitquimica.com

Table 1: Nomenclature and Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-propan-2-ylpiperazine nih.gov |

| Synonyms | This compound nih.gov |

| CAS Number | 84468-53-1 nih.gov |

| Molecular Formula | C7H16N2 nih.gov |

| Molecular Weight | 128.22 g/mol nih.gov |

This compound and its derivatives are primarily utilized as building blocks in organic synthesis and medicinal chemistry. cymitquimica.comlookchem.com The presence of the piperazine ring makes these compounds valuable starting materials for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. cymitquimica.comlookchem.com For instance, derivatives of this compound, such as 1-Boc-2-isopropylpiperazine, are used as intermediates in the synthesis of various pharmaceuticals and bioactive compounds. lookchem.comsmolecule.com In research, these compounds are employed to investigate structure-activity relationships, helping to guide the design of novel drug candidates with improved potency and selectivity. museonaturalistico.it Some research has explored the use of piperazine derivatives in materials science, such as in the development of corrosion inhibitors. google.com Specifically, a novel N-aryl piperazine-1-carboxamide (B1295725) series of human CCR2 chemokine receptor antagonists was discovered, with the lead compound being N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide. researchgate.net

General Overview of Applications in Research and Industry

Chemical Applications

The chemical utility of this compound is centered on its role as a versatile synthetic intermediate. The piperazine scaffold provides two nitrogen atoms that can be functionalized, allowing for the construction of diverse molecular architectures. researchgate.net

Synthetic Intermediate and Scaffold: this compound, and more commonly its N-Boc protected form (1-Boc-2-isopropylpiperazine), serves as a crucial building block in organic synthesis. smolecule.comlookchem.com The Boc (tert-butyloxycarbonyl) group acts as a protecting group, allowing chemists to selectively perform reactions on one nitrogen atom of the piperazine ring before deprotecting the other for subsequent modifications. lookchem.com This controlled reactivity is particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery. smolecule.comlookchem.com The piperazine moiety itself is considered a "privileged scaffold" because it appears in numerous compounds with diverse biological activities. researchgate.net Researchers utilize this scaffold to design novel drug candidates for various therapeutic targets. smolecule.com

Role in Catalysis: Derivatives of this compound are also explored for their potential in catalysis. The nitrogen atoms in the piperazine ring can coordinate with metal centers, making them suitable for use as ligands in metal-catalyzed reactions. mdpi.com For instance, isopropylpiperazine has been used in conjunction with palladium(II) acetate (B1210297) in catalytic processes. huggingface.co The development of pincer-type ligands, which bind to a metal center in a tridentate fashion, often involves heterocyclic scaffolds like piperazine. scielo.org.mx These metal-ligand complexes can facilitate a variety of chemical transformations, including hydrogenation and dehydrogenation reactions, through the cooperative action of the metal and the ligand. mdpi.comnsf.gov

Table 1: Chemical Applications of this compound and its Derivatives

| Application Area | Description | Example | Reference(s) |

|---|---|---|---|

| Organic Synthesis | Serves as a versatile building block for constructing complex molecules. The N-Boc protected form allows for sequential and controlled functionalization. | Synthesis of pharmaceutical and agrochemical intermediates. | smolecule.comlookchem.com |

| Medicinal Chemistry | The piperazine ring is a common scaffold used to design and synthesize novel drug candidates with potential therapeutic properties. | Development of N-aryl piperazine-1-carboxamides and 2,4-disubstituted pyrimidines. | smolecule.comnih.govnih.gov |

| Catalysis | Acts as a ligand that coordinates with metal centers (e.g., Palladium) to form catalysts for various chemical transformations. | Used with Palladium(II) acetate in coupling reactions. | smolecule.commdpi.comhuggingface.co |

Biological Applications

The this compound scaffold is integral to the structure of numerous compounds investigated for a wide array of biological activities. Its derivatives have shown potential in treating neurological disorders, inflammatory conditions, and infectious diseases.

Neurological Disorders: Derivatives incorporating the this compound structure have been studied as potential treatments for several neurological conditions.

Neuropeptide S (NPS) Receptor Antagonism: Oxazolo[3,4-a]pyrazine derivatives containing an isopropylpiperazine moiety have been identified as potent antagonists of the NPS receptor. acs.org These antagonists are valuable research tools for studying the NPS system, which is implicated in anxiety and arousal. acs.org

Alzheimer's Disease: In the search for treatments for Alzheimer's disease, 2,4-disubstituted pyrimidine (B1678525) derivatives featuring a 4-isopropylpiperazine group have been synthesized. nih.gov Certain compounds in this class exhibited dual inhibitory activity against both cholinesterase (an enzyme target for Alzheimer's drugs) and the aggregation of amyloid-β peptides. nih.gov Furthermore, the derivative 1-(4-Bromophenyl)-4-isopropylpiperazine has been noted for its potential protective effect against Alzheimer's disease through the inhibition of monoamine oxidase (MAO). biosynth.com

Potassium Channel Inhibition: The compound (3S,6S)-3-Benzyl-6-isopropyl-piperazine-2,5-dione acts as a potent and selective inhibitor of the Kv1.4 potassium channel, which is important for neuronal excitability. biosynth.com This makes it a useful tool for studying the role of this specific ion channel in neuronal function. biosynth.com

Anti-inflammatory and Antiprion Activity:

CCR2 Antagonism: A series of N-aryl piperazine-1-carboxamides containing a 4-isopropylpiperazine-2-carbonyl moiety were developed as antagonists of the human CCR2 chemokine receptor. nih.govresearchgate.net Since CCR2 is involved in inflammatory responses, these antagonists are being investigated as potential anti-inflammatory agents. nih.govresearchgate.net

Antiprion Agents: The N-isopropylpiperazine moiety has been incorporated into arylamide compounds to develop potent antiprion agents. nih.gov Prion diseases are fatal neurodegenerative disorders, and one such derivative, an N-isopropylpiperazine arylamide, showed high potency and the ability to cross the blood-brain barrier in mouse models. nih.gov

Table 2: Biological Applications and Research Findings for this compound Derivatives

| Derivative Class | Biological Target/Activity | Research Finding | Potential Application | Reference(s) |

|---|---|---|---|---|

| Oxazolo[3,4-a]pyrazines | Neuropeptide S (NPS) Receptor | Act as potent antagonists of the NPS receptor. | Research tool for studying the NPSergic system (e.g., in anxiety). | acs.org |

| 2,4-Disubstituted Pyrimidines | Cholinesterase and Amyloid-β Aggregation | Showed dual inhibition of both targets. | Treatment of Alzheimer's Disease. | nih.gov |

| 1-(4-Bromophenyl)-4-isopropylpiperazine | Monoamine Oxidase (MAO) Inhibition | Exhibits inhibitory activity against MAO. | Treatment of Alzheimer's Disease, anti-inflammatory, antipsychotic. | biosynth.com |

| (3S,6S)-3-Benzyl-6-isopropyl-piperazine-2,5-dione | Kv1.4 Potassium Channel | Potent and selective inhibitor. | Research tool for studying neuronal excitability. | biosynth.com |

| N-Aryl Piperazine-1-carboxamides | CCR2 Chemokine Receptor | Potent antagonists with good oral bioavailability. | Anti-inflammatory agents for conditions like asthma or autoimmune diseases. | nih.govresearchgate.net |

| Arylamides | Prion Protein (PrPSc) | Lowers the level of pathogenic prion protein in infected cells; crosses the blood-brain barrier. | Treatment of Prion Diseases (e.g., Creutzfeldt-Jakob disease). | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCSNWKQNPKIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-53-1 | |

| Record name | 2-(propan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylpiperazine

Established Synthetic Routes

The introduction of an alkyl group onto a piperazine (B1678402) ring is a common strategy for creating N-substituted derivatives. nih.govmdpi.com However, the direct C-alkylation at the 2-position of an unsubstituted piperazine is challenging due to the higher nucleophilicity of the nitrogen atoms. More controlled approaches often involve the use of pre-functionalized piperazine rings, such as piperazinones or piperazine-2,5-diones, which can be alkylated at a carbon atom and subsequently reduced. For instance, a protected piperazine, such as 1-Boc-piperazine, can be subjected to directed metallation followed by reaction with an isopropyl electrophile, although this is a complex procedure. A more common approach for N-alkylation involves reacting piperazine with an alkyl halide, a process that can be optimized for mono- or di-alkylation depending on the reaction conditions. vulcanchem.com

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. wikipedia.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com

| Parameter | Details | References |

| Reaction Type | Reductive Amination | wikipedia.org |

| Reactants | Amine (e.g., ethylenediamine) + Carbonyl (e.g., isopropyl-α-ketoaldehyde) | wikipedia.orgyoutube.com |

| Common Reducing Agents | Sodium Cyanoborohydride (NaBH₃CN), Sodium Borohydride (NaBH₄), Catalytic Hydrogenation | masterorganicchemistry.comuni-bayreuth.de |

| Key Intermediate | Imine/Iminium ion | wikipedia.org |

| Typical Conditions | Weakly acidic to neutral pH | wikipedia.org |

A direct and efficient method for the synthesis of 2-isopropylpiperazine is the catalytic hydrogenation of 2-isopropylpyrazine (B1584999). nih.gov This process involves the addition of hydrogen atoms across the double bonds of the aromatic pyrazine (B50134) ring, resulting in the saturated piperazine structure. libretexts.org This transformation is a reduction reaction that converts the sp² hybridized carbons of the pyrazine ring to sp³ hybridized carbons in the piperazine product. pressbooks.pub

The catalytic hydrogenation of pyrazines requires a metal catalyst to facilitate the reaction, as the direct reaction of molecular hydrogen with the aromatic ring has a high activation energy. libretexts.org Commonly used catalysts are heterogeneous and typically consist of noble metals supported on an inert material.

Catalysts : Finely divided metals such as palladium, platinum, and nickel are highly effective. libretexts.orgchemguide.co.uk Palladium on carbon (Pd/C) and platinum dioxide (PtO₂, Adams' catalyst) are frequently used choices. libretexts.org Raney nickel, a finely powdered nickel-aluminium alloy, is another common option. libretexts.org

Hydrogen Source : The reaction is typically carried out under an atmosphere of hydrogen gas (H₂).

Solvents : Protic solvents like ethanol (B145695) or acetic acid are often used to dissolve the substrate. libretexts.org

Temperature and Pressure : Conditions can vary, but the reaction is often conducted at temperatures around 150°C with a nickel catalyst, although milder conditions may be possible with more active catalysts like palladium or platinum. chemguide.co.uk The pressure of hydrogen gas can also be manipulated to influence the reaction rate.

| Catalyst | Support/Form | Typical Solvent | References |

| Palladium | Carbon (Pd/C) | Ethanol | libretexts.org |

| Platinum | Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | libretexts.org |

| Nickel | Raney Nickel | - | libretexts.org |

The procedure for catalytic hydrogenation involves dissolving the 2-isopropylpyrazine substrate in a suitable solvent within a pressure-resistant reaction vessel. The catalyst is then added to the mixture. The vessel is sealed, purged of air, and pressurized with hydrogen gas. The reaction mixture is then agitated (stirred or shaken) and may be heated to the desired temperature for a specified period.

A key mechanistic aspect of heterogeneous catalytic hydrogenation is that the addition of hydrogen atoms typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the molecule as it adsorbs onto the catalyst surface. pressbooks.pub Upon completion, the catalyst is removed by filtration, and the final product, this compound, is isolated from the solvent, typically through evaporation. Careful handling of the catalysts, especially palladium and Raney nickel, is crucial as they can be pyrophoric (ignite spontaneously in air). helgroup.com

While less direct, synthetic routes to piperazine derivatives can be designed starting from benzoic acid and its derivatives. nih.govrsc.org These multi-step processes involve transforming the carboxylic acid group and functionalizing the aromatic ring to build the heterocyclic structure.

One potential pathway could begin with the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an aniline. google.com The amino group can then be used as a handle for further transformations. For example, a 2-aminobenzoic acid (anthranilic acid) derivative could undergo a series of reactions to build the piperazine ring. nih.gov Another strategy involves the conversion of the carboxylic acid to a benzonitrile, which can then be manipulated. google.com A more elaborate approach could involve the synthesis of a piperazine-2,5-dione (a cyclic dipeptide) from amino acid precursors, one of which could be derived from a functionalized benzoic acid. dokumen.pub For instance, a benzoic acid derivative could be converted into an α-amino acid, which is then condensed with another amino acid (like glycine) to form the piperazine-2,5-dione ring. This intermediate could then be alkylated to introduce the isopropyl group, followed by reduction of the ketone groups to yield the piperazine. dokumen.pub

A representative sequence might involve:

Functionalization of a benzoic acid derivative to install precursor groups for the piperazine ring atoms.

Conversion of the carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement.

Cyclization of the resulting intermediates with a suitable two-carbon synthon (e.g., a dihaloethane) to form the piperazine ring.

These routes are generally more complex and lower-yielding than the direct hydrogenation of a pyrazine precursor but offer flexibility in accessing diverse and highly substituted piperazine analogues.

Hydrogenation of 2-Isopropylpyrazine

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of enantiomerically pure or enriched this compound hinges on methodologies that can effectively control the three-dimensional arrangement of atoms around the chiral center. The primary strategies employed include the separation of enantiomers from a racemic mixture (chiral resolution) and the direct synthesis of a specific enantiomer (asymmetric synthesis).

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This approach typically involves the use of a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated by techniques such as fractional crystallization. pbworks.comlibretexts.org

For a basic compound like this compound, a chiral acid is a common choice for a resolving agent. The reaction of racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid, would lead to the formation of two diastereomeric salts. libretexts.org These salts, for instance, (R)-2-isopropylpiperazinium-(R,R)-tartrate and (S)-2-isopropylpiperazinium-(R,R)-tartrate, possess different solubilities, allowing for their separation by careful crystallization. pbworks.com Once separated, the individual diastereomeric salts can be treated with a base to liberate the corresponding enantiomerically pure (R)- or (S)-2-isopropylpiperazine. libretexts.org

While this method is conceptually straightforward, the successful separation is highly dependent on the crystallization properties of the diastereomeric salts, and optimization of solvents and conditions is often necessary. pbworks.com

Table 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation This table presents a general methodology as specific examples for this compound are not readily available in the reviewed literature.

| Racemic Amine | Chiral Resolving Agent | Diastereomers Formed | Separation Technique |

| Racemic this compound | (+)-Tartaric Acid | (R)-amine-(+)-acid salt & (S)-amine-(+)-acid salt | Fractional Crystallization |

| Racemic α-methylbenzylamine | (+)-Tartaric Acid | (R)-amine-(+)-acid salt & (S)-amine-(+)-acid salt | Fractional Crystallization |

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more atom-economical approach to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The direct asymmetric alkylation of a piperazine scaffold is a challenging yet desirable route. One potential strategy involves the deprotonation of an N-protected piperazin-2-one (B30754) to form a nucleophilic enolate, which can then react with an isopropyl electrophile in the presence of a chiral catalyst.

A well-established method for the asymmetric alkylation of related systems is the palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govnih.gov This methodology has been successfully applied to the synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov While direct asymmetric alkylation with an isopropyl group is less common in this specific context, the principle involves a transition metal, typically palladium, complexed with a chiral ligand. This chiral complex creates a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. The resulting chiral piperazin-2-one can then be reduced to the corresponding chiral this compound. nih.gov

A robust and widely used method for asymmetric synthesis involves the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

A prominent example relevant to the synthesis of this compound is the Schöllkopf auxiliary, specifically (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine. ox.ac.uk This chiral auxiliary is derived from the natural amino acid L-valine. The synthesis of this auxiliary involves the cyclization of L-valine methyl ester to form (S)-3-isopropylpiperazine-2,5-dione, which is then O-methylated. ox.ac.uk

The Schöllkopf auxiliary can be used to synthesize other amino acids with high stereocontrol. In a related application, a similar piperazinedione scaffold, derived from valine, can be alkylated at the position corresponding to a glycine (B1666218) unit. The bulky isopropyl group of the valine-derived part of the molecule effectively shields one face, leading to a highly diastereoselective alkylation on the opposite face. Subsequent hydrolysis of the resulting product would yield the desired chiral amino acid and recover the chiral auxiliary. This principle can be adapted for the synthesis of precursors to chiral this compound.

Asymmetric reduction, particularly the hydrogenation of a prochiral precursor, is a powerful tool for establishing stereocenters. For the synthesis of chiral this compound, this could involve the asymmetric hydrogenation of a 2-isopropyl-1,4-dihydropyrazine or a related unsaturated precursor.

This transformation is typically achieved using a transition metal catalyst, such as rhodium or iridium, in combination with a chiral phosphine (B1218219) ligand. nih.gov The chiral ligand coordinates to the metal center, creating a chiral catalyst that preferentially adds hydrogen to one face of the double bond in the substrate. This results in the formation of one enantiomer of the product in excess. While specific examples for the asymmetric hydrogenation of a 2-isopropyl-dihydropyrazine are not prevalent in the literature, this methodology has been successfully applied to the synthesis of other chiral 2-substituted N-heterocycles. nih.gov

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines (as an analogous system) nih.gov This table illustrates the potential of asymmetric hydrogenation for creating chiral 2-substituted heterocycles.

| Substrate | Catalyst | Chiral Ligand | Enantiomeric Excess (ee) | Yield |

| 2-Phenyl-dehydromorpholine | [Rh(COD)Cl]₂ | SKP-Phos | 99% | >99% |

| 2-(4-Fluorophenyl)-dehydromorpholine | [Rh(COD)Cl]₂ | SKP-Phos | 99% | >99% |

| 2-(2-Naphthyl)-dehydromorpholine | [Rh(COD)Cl]₂ | SKP-Phos | 99% | >99% |

Exploiting the Chiral Pool (e.g., from Natural Amino Acids)

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids are a particularly valuable component of the chiral pool.

For the synthesis of (S)-2-isopropylpiperazine, the amino acid L-valine is an ideal starting material due to the presence of the required isopropyl group and the (S)-stereocenter. A common strategy involves the conversion of L-valine into a suitable precursor that can then be cyclized to form the piperazine ring.

As mentioned previously, L-valine can be used to prepare the Schöllkopf chiral auxiliary, (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine. ox.ac.uk This synthesis directly utilizes the chiral scaffold of L-valine. The process typically starts with the esterification of L-valine, followed by cyclization to the diketopiperazine, and subsequent O-alkylation. ox.ac.ukwikipedia.org This approach firmly embeds the stereochemical information from the natural amino acid into the synthetic intermediate. This intermediate can then be further elaborated to generate other chiral molecules, or the piperazine ring system itself can be the target, which after modification and reduction, would yield the desired (S)-2-isopropylpiperazine.

Table 3: Synthesis of the Schöllkopf Auxiliary from L-Valine ox.ac.uk

| Starting Material | Key Intermediate | Product |

| L-Valine | (S)-3-Isopropylpiperazine-2,5-dione | (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine |

Diastereoselective Synthesis of Substituted Piperazines

A notable advance in the synthesis of C-substituted piperazines, including those with alkyl groups like isopropyl, involves the use of iridium catalysis. Research has demonstrated a direct and highly stereospecific method for producing complex C-substituted piperazines through the head-to-head coupling of readily available imines. nih.govnih.gov This 100% atom-economic process utilizes a bench-stable iridium catalyst, [IrCl(cod)(PPh₃)], to achieve high yields and excellent regio- and diastereoselective control under mild reaction conditions. nih.govnih.gov

Specifically, the synthesis of a 2,3,5,6-tetrasubstituted piperazine bearing isopropyl groups has been reported. The reaction involves the iridium-catalyzed [3+3] cycloaddition of an aliphatic imine, i-Pr-CH=N-CH₂Py. nih.gov Aliphatic imines, such as the one derived from isobutyraldehyde, have been shown to readily convert to the corresponding piperazine derivatives. nih.gov This method is particularly significant as it leads to the selective formation of a single diastereoisomer, which has been previously unreported, suggesting a unique reaction pathway. nih.govnih.gov The coupling of two imine molecules results in the formation of four new C-stereocenters, and this catalytic system demonstrates remarkable control over the stereochemical outcome. acs.org

Optimization of Reaction Conditions for Synthesis

The successful and selective synthesis of this compound and related substituted piperazines is highly dependent on the careful optimization of various reaction parameters. These factors play a crucial role in directing the reaction pathway, enhancing yield, and controlling the stereochemical purity of the final product.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the outcome of the iridium-catalyzed synthesis of C-substituted piperazines. While acetonitrile (B52724) was found to accelerate the catalysis for certain aromatic imines, for the majority of imines, including aliphatic ones, it resulted in less selective reactions. nih.gov Benzene (or its deuterated form, C₆D₆) was ultimately determined to be the optimal solvent, providing the best compromise between reaction conversion and selectivity. nih.gov This highlights the critical role of the solvent in mediating the stability of intermediates and transition states, thereby influencing the regio- and diastereoselectivity of the cycloaddition.

Temperature Control for Stereoselectivity and Racemization

Temperature is a critical parameter for controlling stereoselectivity in the synthesis of substituted piperazines. In the iridium-catalyzed synthesis of piperazines from imines, reactions involving aliphatic imines, such as the precursor to this compound, proceed efficiently at a mild temperature of 25 °C. nih.gov However, for less reactive or more thermally stable imines, the reaction temperature may need to be elevated to 60 °C to achieve good conversion. nih.gov

In other synthetic approaches, such as the direct α-C–H lithiation of N-Boc piperazines, temperature control is paramount for achieving high enantioselectivity. Asymmetric lithiation has been successfully carried out at -50 °C, which is a more practical temperature than the often-required cryogenic temperature of -78 °C, without compromising the stereochemical outcome. mdpi.com Careful control of temperature is thus essential to minimize racemization and favor the formation of the desired stereoisomer.

Stoichiometric Ratios of Reagents

The stoichiometry of the reagents, particularly the catalyst loading and the ratio of reactants, is a key factor in optimizing the synthesis of substituted piperazines. In the iridium-catalyzed [3+3] cycloaddition of imines, a catalyst loading of 2 mol% of the iridium complex, [IrCl(cod)(PPh₃)], was found to be effective. nih.gov

The stoichiometry of additives also plays a crucial role. For instance, in the presence of an additive like trimethylamine (B31210) N-oxide (Me₃NO), a 10-fold molar excess relative to the iridium catalyst is used. acs.org The concentration of the imine substrate is also a critical parameter that needs to be controlled to favor the desired cycloaddition pathway over potential side reactions.

Role of Additives in Minimizing Side Reactions

Additives can have a profound effect on the catalytic activity and selectivity in the synthesis of C-substituted piperazines. In the iridium-catalyzed cycloaddition of aromatic imines, the addition of N-oxides, such as trimethylamine N-oxide (Me₃NO), has been shown to be key to the success of the reaction. nih.govnih.govresearchgate.net These additives significantly enhance both the catalytic activity and the selectivity towards the desired piperazine product, minimizing the formation of side products like imidazolidines which can arise from a competing [3+2] cycloaddition pathway. nih.govacs.org Interestingly, for aliphatic imines like the precursor to this compound, the reaction can proceed efficiently even in the absence of N-oxide additives. nih.govacs.org This suggests that the electronic nature of the imine substrate influences the necessity of such additives.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is primarily dictated by the two secondary amine functionalities within the piperazine ring. These nitrogen atoms are nucleophilic and basic, making them susceptible to a variety of chemical transformations. While specific studies on the reactivity of this compound are not extensively documented, its chemical behavior can be inferred from the well-established reactions of the piperazine scaffold and other C-alkylated piperazines.

Common reactions involving the piperazine nitrogens include N-alkylation and N-acylation. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.gov N-acylation readily occurs with acyl halides or anhydrides to form the corresponding amides. The presence of the isopropyl group at the C-2 position may introduce some steric hindrance, potentially influencing the rate and regioselectivity of these reactions, especially at the adjacent N-1 position.

Oxidation Reactions

The oxidation of the nitrogen atoms in the piperazine ring can lead to various products, including N-oxides, or can be part of a broader reaction scheme. While specific studies detailing the direct oxidation of this compound are not extensively documented, the oxidation of similar piperazine-containing structures is a known transformation. For instance, in the context of drug metabolism, N-oxidation is a common metabolic pathway for piperazine-containing pharmaceuticals. Catalytic systems, often employing metal catalysts, can be utilized to achieve specific oxidative transformations. For example, copper-catalyzed C-H activation strategies have been used for the synthesis of complex molecules, which can involve oxidative steps. beilstein-journals.org

Reduction Reactions

Reduction reactions are fundamental to the synthesis of the this compound scaffold itself. Chiral α-secondary piperazines can be synthesized through the reduction of precursor molecules like α-tertiary piperazin-2-ones. caltech.edu This approach allows for the creation of enantiomerically pure piperazines, which are valuable in medicinal chemistry. caltech.edu A general synthetic route might involve the catalytic asymmetric allylic alkylation to form a piperazin-2-one, followed by a reduction step to yield the corresponding chiral piperazine. caltech.edu

Furthermore, in multi-step syntheses involving piperazine derivatives, reduction steps are common. For example, a continuous-flow process for a cariprazine (B1246890) intermediate involves a reductive amination step using catalytic hydrogenation over a 5% Platinum on carbon (Pt/C) catalyst. mdpi.com Such methodologies highlight the importance of reduction in both forming the piperazine ring and modifying its substituents.

Nucleophilic Substitution Reactions of the Piperazine Ring

The nitrogen atoms of the this compound ring are nucleophilic and readily participate in substitution reactions with various electrophiles. youtube.com This reactivity is a cornerstone of its utility as a synthetic building block. The piperazine nitrogens can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

A primary application is in nucleophilic aromatic substitution (SNAr) reactions, where the piperazine acts as a nucleophile to displace a leaving group (typically a halide) from an electron-deficient aromatic ring. researchgate.netpressbooks.pub The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. pressbooks.pubchemistrysteps.com

Common nucleophilic substitution reactions involving the piperazine ring are summarized below.

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Alkyl halides (e.g., Benzyl chloride) | N-Alkylpiperazine |

| N-Acylation | Acyl chlorides (e.g., Acetyl chloride) | N-Acylpiperazine |

| N-Arylation (SNAr) | Activated Aryl Halides (e.g., Pentafluoropyridine) | N-Arylpiperazine |

| Reductive Amination | Aldehydes or Ketones (with a reducing agent) | N-Alkylpiperazine |

| Aza-Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compound |

These reactions are often influenced by steric effects from the isopropyl group and can be directed to one or both nitrogen atoms by using protecting groups. mdpi.com

Introduction and Removal of Protecting Groups (e.g., Boc group)

To achieve selective functionalization of the two non-equivalent nitrogen atoms in this compound, the use of protecting groups is a common and essential strategy. mdpi.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions. total-synthesis.com

Introduction of the Boc Group (Protection): The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the piperazine nitrogen onto one of the carbonyl carbons of the anhydride. masterorganicchemistry.com This forms a carbamate (B1207046) linkage, effectively rendering the protected nitrogen less nucleophilic. total-synthesis.commasterorganicchemistry.com

Removal of the Boc Group (Deprotection): The Boc group is readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. masterorganicchemistry.com The resulting carbamic acid is unstable and decarboxylates to release the free amine. masterorganicchemistry.com This selective removal allows for subsequent reactions at the newly deprotected nitrogen.

The table below summarizes common conditions for the protection and deprotection of piperazine amines with the Boc group.

| Process | Common Reagents | General Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions (e.g., NaHCO₃) in solvents like THF/water. |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Mild acidic conditions in a suitable solvent (e.g., Dichloromethane). |

The use of the Boc group is a key part of multi-step synthetic pathways, enabling the construction of complex molecules containing the this compound moiety.

Industrial Production Methods and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates methodologies that are efficient, safe, scalable, and cost-effective. Modern chemical manufacturing has increasingly adopted advanced technologies like continuous flow processing and sophisticated catalytic systems to meet these demands. lonza.com

Continuous Flow Reactors for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). lonza.commdpi.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, consistency, and safety. mdpi.comspringernature.com

The synthesis of piperazine-containing molecules has been successfully adapted to continuous flow systems. For example, a multi-step continuous flow synthesis of APIs like cinnarizine (B98889) and cyclizine, which are based on a diphenylmethyl piperazine core, has been demonstrated. tue.nl Such systems can integrate multiple reaction steps, including chlorination and nucleophilic substitution, often with in-line separation to purify intermediates. tue.nl A two-step consecutive reduction method for a cariprazine intermediate was also developed using a continuous-flow setup, highlighting its utility for C-N bond formation. mdpi.com These examples demonstrate the potential for applying continuous flow technology to the production of this compound derivatives, enabling enhanced efficiency and scalability. lonza.commdpi.com

Key Advantages of Continuous Flow for Piperazine Synthesis:

Enhanced Safety: Better heat transfer minimizes risks associated with exothermic reactions.

Improved Yield and Purity: Precise control over reaction conditions reduces byproduct formation.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

Automation: Flow systems can be automated for consistent and efficient production. mdpi.com

Advanced Catalytic Systems for Higher Selectivity

Catalysis is crucial for developing efficient and selective synthetic routes. In the context of piperazine synthesis, advanced catalytic systems can improve yields and, importantly, control selectivity, such as in the preparation of monosubstituted versus disubstituted products or in achieving high enantioselectivity.

Metal-based catalysts are frequently employed. For instance, copper (Cu) and cerium (Ce) ions have been shown to be effective catalysts for reactions involving piperazine with electrophiles. mdpi.com Palladium (Pd) catalysts are also used; a bifunctional Pd/MgO solid catalyst has been developed for the selective N-monoalkylation of amines with alcohols, a process that can be applied to the synthesis of piperazines. scispace.com Furthermore, copper-catalyzed electrochemical methods are emerging as sustainable strategies for C-H activation and C-N bond formation. beilstein-journals.org

For the synthesis of chiral molecules like (R)- or (S)-2-isopropylpiperazine, enantioselective catalysis is paramount. Asymmetric palladium-catalyzed reactions have been developed for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. caltech.edu The development of novel catalyst systems, including well-defined zinc complexes, is an active area of research for promoting various organic transformations. mdpi.com These advanced catalytic approaches are key to producing complex piperazine derivatives with high selectivity and efficiency on an industrial scale. caltech.eduscispace.com

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationships (SAR) of 2-Isopropylpiperazine Derivatives

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of the substituents appended to the piperazine (B1678402) ring. The versatile nature of the piperazine ring allows for modifications that can significantly impact the pharmacological profile of the resulting compounds. nih.govresearchgate.net

Impact of Substituent Size and Position

The size and position of substituents on the this compound scaffold are critical determinants of biological activity. The isopropyl group at the 2-position itself introduces significant steric bulk, which can influence the molecule's interaction with receptor binding pockets. The presence of a lipophilic binding area on receptor surfaces has been suggested, and the size and spatial orientation of substituents can play a crucial role in achieving optimal binding. nih.gov

Further substitution on the piperazine nitrogens (N1 and N4) can modulate activity. Bulky, lipophilic moieties at these positions can enhance binding to certain receptors. mdpi.com The relative orientation of these substituents, whether cis or trans to the isopropyl group, can also lead to significant differences in potency and selectivity. nih.gov

| Compound | Substituent at N1 | Substituent at N4 | Predicted Impact on Activity |

|---|---|---|---|

| 1 | -H | -CH3 | Small substituent may allow for flexibility in binding. |

| 2 | -H | -CH(CH3)2 | Increased steric bulk may enhance selectivity for specific receptor pockets. |

| 3 | -C(CH3)3 | -CH3 | Large t-butyl group at N1 could hinder binding at some receptors while promoting it at others. |

| 4 | -H | -Phenyl | Aromatic ring offers potential for π-π stacking interactions within the binding site. |

Electronic Effects on Receptor Binding and Metabolism

The electronic properties of substituents on the this compound core can profoundly influence receptor binding and metabolic stability. Electron-donating or electron-withdrawing groups can alter the pKa of the piperazine nitrogens, affecting their ionization state at physiological pH and their ability to form hydrogen bonds with receptor residues. nih.gov

For instance, the introduction of electron-withdrawing groups can decrease the electron density on the piperazine ring, potentially affecting interactions with electron-rich domains of a receptor. Conversely, electron-donating groups can enhance these interactions. nih.gov These electronic modifications also play a role in the metabolic fate of the compounds, influencing their susceptibility to enzymatic degradation.

Influence of Stereochemistry on Biological Activity

The presence of a chiral center at the 2-position of the piperazine ring means that this compound exists as a pair of enantiomers (R and S). Stereochemistry is a pivotal factor in pharmacology, as different stereoisomers of a drug can exhibit distinct biological activities, potencies, and metabolic profiles. nih.govnih.govresearchgate.net It is well-established that a significant fraction of stereoisomer pairs show different bioactivities. nih.gov

The specific spatial arrangement of the isopropyl group in one enantiomer may allow for a more favorable interaction with a chiral receptor binding site compared to its mirror image. This can result in one enantiomer being significantly more potent or having a different pharmacological effect altogether. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for the development of selective and effective therapeutic agents based on the this compound scaffold.

Correlation between Substituents and Physicochemical Properties (e.g., Lipophilicity, Metabolic Stability)

The physicochemical properties of this compound derivatives, such as lipophilicity and metabolic stability, are heavily influenced by the nature of their substituents. Lipophilicity, often expressed as logP or logD, is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

| Compound | Substituent at N4 | Predicted Lipophilicity (logP) | Predicted Metabolic Stability |

|---|---|---|---|

| A | -H | Low | Moderate |

| B | -CH2CH3 | Moderate | Moderate |

| C | -CF3 | Moderate-High | High |

| D | -CH2OH | Low | Low |

Biological Activities and Mechanisms of Action

Piperazine derivatives are known to interact with a variety of receptors in the central nervous system (CNS), leading to a range of neuropharmacological effects. eurekaselect.com

Neuropharmacological Effects

The piperazine moiety is a common pharmacophore in many centrally acting drugs, including anxiolytics, antidepressants, and antipsychotics. eurekaselect.comdntb.gov.ua Derivatives of piperazine have been shown to exhibit significant antidepressant and anti-anxiety activities in preclinical models. nih.gov These effects are often mediated through interactions with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.

While specific neuropharmacological data for this compound itself is limited in the public domain, its structural similarity to other pharmacologically active piperazines suggests its potential as a scaffold for developing novel CNS-active agents. The unique steric and electronic properties conferred by the 2-isopropyl group could lead to derivatives with novel selectivity and potency profiles for various CNS targets. Further research into the synthesis and biological evaluation of a library of this compound derivatives is warranted to explore their full therapeutic potential in the realm of neuropharmacology.

Interaction with Neurotransmitter Receptors (Serotonin, Dopamine)

The piperazine moiety is a key structural feature in many centrally acting agents, facilitating interactions with various neurotransmitter receptors. nih.gov Arylpiperazine derivatives, for instance, are known to modulate serotonin (B10506) and/or dopamine (B1211576) receptors, which are critical in the pathophysiology of numerous central nervous system (CNS) disorders. nih.gov The antipsychotic action of drugs like aripiprazole (B633) is attributed to its blocking of dopaminergic D2 and serotonergic 5-HT2A receptors. nih.gov Similarly, the anxiolytic effects of buspirone (B1668070) are due to its partial agonist activity at 5-HT1A receptors. nih.gov

Docking studies of certain arylpiperazine derivatives have shown that the piperazine component typically forms a strong, charge-assisted hydrogen bond with a highly conserved aspartate residue on the third transmembrane helix of both serotonin and dopamine receptors. nih.gov The substituent linked to the piperazine ring then embeds itself deep within the receptor's binding site. nih.gov The affinity for specific receptor subtypes is highly dependent on the nature of other parts of the molecule. For example, variations in the length of a spacer between the piperazine ring and another molecular fragment can cause the highest variations in affinity for the 5-HT1A receptor, while the nature of a biphenyl-like system has a greater influence on affinity for 5-HT2A receptors. nih.gov

Potential as Selective Serotonin Reuptake Inhibitor (SSRI)

The piperazine scaffold has been explored for its potential in developing Selective Serotonin Reuptake Inhibitors (SSRIs). nih.gov SSRIs are a major class of antidepressants used to treat major depressive disorder and anxiety disorders by blocking the reabsorption of serotonin, thereby increasing its extracellular levels. wikipedia.org Researchers have synthesized new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after the potent antidepressant fluoxetine, by coupling a fluoxetine-like structure with various functionalized piperazines. nih.gov

Preliminary data indicated that these hybrid compounds bind to the serotonin reuptake transporter (SERT). nih.gov However, their affinity was in the micromolar (µM) range, making them much less potent than typical SSRIs. nih.gov Despite the lower potency, these findings are considered encouraging, supporting the concept of hybridizing an SSRI structure with the pharmacophore of a piperazine-class agent. nih.gov Further research has also described a novel series of N-(1,2-diphenylethyl)piperazine derivatives as dual inhibitors of both serotonin and noradrenaline reuptake, with some compounds showing in vitro profiles comparable to the established dual reuptake inhibitor duloxetine. nih.gov

| Compound | Target | Affinity (IC50) |

| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl (10) | SERT | 1.45 µM |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl (11) | SERT | 3.27 µM |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl (12) | SERT | 9.56 µM |

Modulation of Mood Disorders (Anxiety, Depression)

Given their interaction with monoaminergic systems, piperazine derivatives have been investigated for their potential to treat mood disorders such as anxiety and depression. nih.gov Depression is a widespread and debilitating psychiatric disease, and existing treatments often have a significant delay before clinical effectiveness is achieved. nih.govwebmd.com Previous studies have indicated the therapeutic potential of piperazine derivatives for treating mental disorders. nih.gov

One study evaluated a specific piperazine derivative, 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212), and found it to have an anxiolytic-like effect involving the serotonergic pathway. nih.gov Further investigation revealed that this compound also has an antidepressant-like effect in animal models. This effect was reversed by pretreatment with various antagonists, suggesting the involvement of the monoaminergic pathway. nih.gov These findings position such piperazine compounds as promising candidates for prototypes of psychoactive drugs for treating both anxiety and depression. nih.gov

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

A key strategy in the symptomatic treatment of Alzheimer's disease (AD) is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov A reduction in cholinergic neurotransmission is a well-established factor in the cognitive decline associated with AD. nih.govmdpi.com AChE inhibitors work by increasing the synaptic levels and duration of action of acetylcholine, which can provide benefits for the cognitive, functional, and behavioral symptoms of the disease. nih.govnih.gov

Inspired by the structure of the AChE inhibitor donepezil, which contains a benzylpiperidine moiety, researchers have designed and synthesized new series of derivatives by replacing the piperidine (B6355638) with a piperazine ring. nih.gov A series of phthalimide-based compounds containing a piperazine ring were synthesized and assessed for their anti-acetylcholinesterase effect. One derivative, featuring a 4-Fluorophenyl moiety, was identified as the most potent in its series, although none of the synthesized compounds surpassed the inhibitory potency of donepezil. nih.gov These studies demonstrate that the piperazine scaffold can be a viable component in the design of potential AChE inhibitors for neurodegenerative diseases. nih.gov

| Compound | AChE Inhibitory Potency (IC50) |

| Compound 4b (with 4-Fluorophenyl moiety) | 16.42 ± 1.07 µM |

| Donepezil (Reference Drug) | 0.41 ± 0.09 µM |

Inhibition of Enzymes Linked to Metabolic Pathways

Piperazine derivatives have been shown to interact with and inhibit key enzymes involved in drug metabolism, particularly the cytochrome P450 (CYP) family of enzymes. researchgate.netresearchgate.net These enzymes are crucial for the biotransformation of a vast number of prescribed drugs, and their inhibition can lead to significant drug-drug interactions. nih.govnih.gov

Studies on various piperazine analogues, including benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), have demonstrated significant inhibitory activity against major CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netresearchgate.net Each piperazine analogue tends to have a different inhibitory profile. researchgate.net For instance, in vitro studies using human liver microsomes revealed that the metabolism of BZP and TFMPP primarily involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, these two compounds were found to reciprocally inhibit each other's metabolism, highlighting the potential for clinically relevant metabolic interactions when such compounds are co-administered. researchgate.netresearchgate.net

| Piperazine Analogue | Inhibited CYP Isoenzymes |

| Benzylpiperazine (BZP) | CYP1A2, CYP2C9, CYP2D6, CYP3A4 |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| Fluorophenylpiperazine | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| Methoxyphenylpiperazine | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| Chlorophenylpiperazine | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

Cholinesterase Inhibition Sensitivity to Steric and Electronic Properties

The effectiveness of cholinesterase inhibitors is highly sensitive to their structural, steric, and electronic properties, which dictate how they interact with the enzyme's active site. Reversible and quasi-irreversible inhibitors often rely on two critical interactions within the active site gorge of the AChE enzyme: a π-cation interaction with a tryptophan residue (Trp84) and the formation of hydrogen bonds with a serine residue (Ser200). heraldopenaccess.us

The size and shape (steric properties) of the inhibitor molecule are crucial for its ability to fit within the narrow active site gorge. nih.gov Molecular docking studies have shown that a terminal fragment of a molecule that is too large can lead to a steric clash, preventing proper accommodation within the binding pocket and reducing or eliminating inhibitory activity. nih.gov Therefore, the design of effective inhibitors requires careful consideration of the spatial arrangement of the molecule to ensure a complementary fit with the enzyme's active site.

Anticancer Properties

The piperazine ring, including substituted variants like the this compound moiety, is a recognized pharmacophore in the design of anticancer agents. Its presence can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, which are crucial for drug efficacy.

Derivatives incorporating a piperazine scaffold have demonstrated cytotoxic activity across a diverse range of human cancer cell lines. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects. mdpi.com One of the most potent compounds, which features a 1-bis(4-fluorophenyl)methyl piperazine moiety, was particularly effective against the HOP-92 non-small cell lung cancer cell line with a half-maximal growth inhibition (GI50) value of 1.35 µM. mdpi.com Another conjugate containing a [4-(trifluoromethyl)benzyl]piperazine group was most effective against the MDA-MB-468 breast cancer cell line, exhibiting a GI50 of 1.00 µM. mdpi.com

Furthermore, research into ciprofloxacin (B1669076) derivatives linked to a thiazolidine-2,4-dione through a piperazine-containing linker identified compounds with notable activity. One such derivative displayed antiproliferative action against the LOX IMVI human melanoma cell line with a half-maximal inhibitory concentration (IC50) of 25.4 µM. nih.gov Another compound from the same series was active against the A498 human renal cancer cell line, showing an IC50 value of 33.9 µM. nih.gov These studies underscore the versatility of the piperazine core in developing agents targeted at different cancer types.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) |

| Vindoline-piperazine conjugate | HOP-92 (Lung) | GI50 | 1.35 |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | GI50 | 1.00 |

| Ciprofloxacin-piperazine hybrid | LOX IMVI (Melanoma) | IC50 | 25.4 |

| Ciprofloxacin-piperazine hybrid | A498 (Renal) | IC50 | 33.9 |

| Wogonin-piperazine derivative | BCG-823 (Gastric) | IC50 | 0.98 |

| Wogonin-piperazine derivative | HepG2 (Liver) | IC50 | 1.07 |

| Wogonin-piperazine derivative | A549 (Lung) | IC50 | 1.74 |

| Sarsasapogenin-piperazine deriv | A549 (Lung) | IC50 | 1.70 |

Structure-activity relationship (SAR) studies provide crucial insights into how chemical modifications affect a compound's biological activity. In the context of leukemia, research on derivatives of the natural product wogonin (B1683318) has highlighted the importance of the piperazine moiety. One wogonin derivative featuring a piperazine substitution demonstrated exceptional potency against the MV4-11 leukemia cell line with an IC50 value of 20 nM. tandfonline.comnih.gov

Further studies have indicated that the nature of the substitution on the piperazine ring is critical. For example, piperazine and methylpiperazine substituted derivatives of wogonin were found to have higher antiproliferative potency against the HepG2 liver cancer cell line compared to derivatives with morpholine (B109124) or pyrrolidine (B122466) substitutions, which showed significantly lower activity. tandfonline.comnih.gov This suggests that the specific structural and electronic properties of the substituted piperazine ring are key determinants of cytotoxic efficacy. Research on other scaffolds has also shown moderate cytotoxic activity against various blood cancer cell lines, including acute myelogenous leukemia (HL-60) and chronic myelogenous leukemia (K562). researchgate.net

Purinergic Receptor Modulation

The purinergic signaling system, particularly the P2X7 receptor (P2X7R), is a key target in drug discovery due to its involvement in inflammation and pain. The P2X7R is an ATP-gated ion channel expressed on immune cells. nih.govnih.gov

Several potent and selective P2X7R antagonists have been developed containing a piperazine core. These compounds competitively block the receptor, preventing ATP-induced activation. The cyanoguanidine-based compound A-740003 is a notable example, displaying high potency with IC50 values of 40 nM for the human P2X7R and 18-20 nM for the rat version of the receptor. frontiersin.orgfrontiersin.org Another antagonist, A-438079, is also potent and selective, with a pIC50 of 6.9, which corresponds to an IC50 of approximately 130 nM at the human P2X7R. frontiersin.orgmedchemexpress.com

More advanced antagonists have since been developed. A-804598 shows even greater potency, with an IC50 of approximately 10 nM across human, rat, and mouse P2X7 receptors. frontiersin.orgfrontiersin.org The compound AZ11645373 is a highly potent and selective antagonist of the human P2X7R, inhibiting ATP-evoked interleukin-1β release from THP-1 cells with an IC50 of 90 nM and blocking receptor-mediated currents with KB values in the range of 5-20 nM. nih.govmedchemexpress.com

| Compound | Receptor Species | Activity Metric | Value (nM) |

| A-740003 | Human | IC50 | 40 |

| A-740003 | Rat | IC50 | 18-20 |

| A-438079 | Human | IC50 (approx.) | 130 |

| A-804598 | Human, Rat, Mouse | IC50 | ~10 |

| AZ11645373 | Human | IC50 (IL-1β) | 90 |

| AZ11645373 | Human | KB | 5-20 |

The antagonism of P2X7R by piperazine-containing compounds has direct consequences for inflammatory and pain signaling. nih.gov Activation of P2X7R on immune cells like microglia triggers the assembly of the NLRP3 inflammasome and subsequent maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govfrontiersin.orgfrontiersin.org This cytokine is a key mediator of inflammatory responses and pain sensitization. nih.gov

By blocking the P2X7R, antagonists like A-740003 and AZ11645373 effectively inhibit the release of IL-1β. nih.govnih.gov This mechanism is believed to underlie their efficacy in preclinical models of inflammatory and neuropathic pain. frontiersin.org The modulation of P2X7R activity presents a promising strategy for controlling pathological conditions where neuroinflammation is a key driver. mdpi.comresearchgate.net

Analgesic Properties

The piperazine scaffold is a component of molecules investigated for their pain-relieving properties. thieme-connect.comthieme-connect.de The analgesic effects of these compounds are often linked to their modulation of specific biological targets within the pain pathway.

Research has shown that novel disubstituted piperazine derivatives can produce analgesic effects in rodent models of inflammatory pain. nih.gov The mechanism for these specific compounds was identified as the blockade of T-type calcium channels, which are important contributors to signaling in primary afferent pain pathways. nih.gov In other studies, a series of thiazole-piperazine derivatives were evaluated for antinociceptive effects using the acetic acid-induced writhing test in mice. Several of the synthesized compounds significantly decreased the pain-related behaviors, indicating a peripheral analgesic effect. mdpi.com These findings highlight the potential of the piperazine scaffold in the development of new analgesic agents. dntb.gov.ua

Antimicrobial Efficacy

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. The piperazine scaffold has proven to be a valuable starting point for the development of new compounds with potent antibacterial properties. nih.gov

Numerous studies have demonstrated that piperazine derivatives possess a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative pathogens. Synthesized series of novel piperazine compounds have been screened against various bacterial strains, yielding promising results.

For example, certain derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus (including Methicillin-Resistant S. aureus, MRSA) and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.

Below is a table summarizing the antimicrobial activity of selected novel piperazine derivatives from a representative study.

| Compound | Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|---|

| RL-308 | Shigella flexineri | Gram-negative | 2 | 4 |

| RL-308 | S. aureus | Gram-positive | 4 | 8 |

| RL-308 | MRSA | Gram-positive | 16 | 32 |

| RL-328 | Various | Gram-positive & Gram-negative | 128 | N/A |

Data is illustrative of findings reported for novel piperazine derivatives.

A key mechanism through which piperazine-based antimicrobials exert their effect is the disruption of the bacterial cell membrane. Piperazine polymers and derivatives, often carrying a positive charge, interact with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. rsc.orgnih.gov This interaction compromises the membrane's integrity, leading to the leakage of essential intracellular components, such as ions and cytoplasmic fluid, which ultimately results in bacterial cell death. rsc.orgnih.gov This mechanism has been confirmed through imaging techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which show morphological changes and damage to the bacterial cell structure following treatment with piperazine compounds. rsc.orgnih.gov

In addition to their intrinsic antimicrobial activity, piperazine derivatives are being investigated for their ability to work synergistically with conventional antibiotics. This approach can enhance the efficacy of existing drugs, potentially overcoming resistance mechanisms and lowering the required therapeutic dose. Combination therapies involving piperazine derivatives could be a viable strategy to combat multi-drug resistant bacterial infections, addressing a significant challenge in modern medicine. While extensive research has been conducted on the synergistic effects of related compounds like piperine, the exploration of piperazine derivatives as antibiotic adjuvants is an active area of investigation. bioengineer.org

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in a variety of diseases. The piperazine scaffold has been incorporated into molecules designed to possess antioxidant properties. Compounds featuring an isopropyl piperazine side chain have demonstrated appreciable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

In one study, a compound with an isopropyl piperazine moiety exhibited an IC50 value of 21.7 ± 0.45 µM, which is comparable to the standard antioxidant, ascorbic acid (IC50 19.9 ± 0.69 µM). The presence of a hydroxyl group in the structure of piperazine derivatives is often considered essential for their antioxidant properties. The ferric reducing/antioxidant power (FRAP) assay is another method used to evaluate this activity.

The table below presents data from a study on the antioxidant activity of various piperazine derivatives.

| Compound | Assay | Result (IC50 in μmol/L) | Standard (BHT) |

|---|---|---|---|

| 3a | DPPH | 371.97 | 113.17 |

| 3c | DPPH | 189.42 | 113.17 |

| 3f | DPPH | 420.57 | 113.17 |

| 3c | ABTS | 3.45 | 26.29 |

| 3a | ABTS | 55.87 | 26.29 |

Data is illustrative of findings reported for novel aryl/aralkyl substituted piperazine derivatives.

Pharmacokinetic and Pharmacodynamic Studies (In Vitro and In Vivo)

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for the parent compound this compound are not detailed in the available literature, studies on closely related derivatives provide valuable insights. A series of 2-piperazine-alpha-isopropylbenzylamine derivatives have been synthesized and characterized as antagonists for the melanocortin-4 receptor (MC4R).

In Vitro studies were conducted to assess the permeability and metabolic stability of these compounds. The results indicated that most of these derivatives exhibited low permeability and were subject to high efflux in Caco-2 cell monolayer assays, a characteristic potentially linked to their high molecular weights. Furthermore, they displayed moderate metabolic stability when incubated with human liver microsomes.

In Vivo pharmacokinetic profiles of these derivatives were studied in mice following both oral and intravenous administration to assess properties including brain penetration. In a pharmacodynamic study using a murine model of cancer cachexia, specific derivatives were evaluated for their in vivo efficacy. Intraperitoneal administration of one such compound at a 1 mg/kg dose resulted in a significant increase in food intake and weight gain compared to control animals, demonstrating its functional antagonism of the MC4 receptor. Similar effects were noted when another derivative was administered orally at a 20 mg/kg dose.

| Parameter | Method | Key Findings |

|---|---|---|

| Permeability | In Vitro (Caco-2 cell monolayers) | Low permeability and high efflux ratio observed. |

| Metabolic Stability | In Vitro (Human liver microsomes) | Moderate metabolic stability reported. |

| Pharmacokinetics | In Vivo (Mice) | Brain penetration studied after oral and IV administration. |

| Pharmacodynamics | In Vivo (Murine cachexia model) | Increased food intake and weight gain, demonstrating MC4R antagonism. |

Prodrug Concepts and In Vivo Activation

There is no specific information in the reviewed literature describing the development of this compound prodrugs. However, the piperazine moiety is a common scaffold for which various prodrug strategies have been successfully employed to overcome pharmaceutical and pharmacokinetic challenges. nih.govnih.gov A prodrug is an inactive or poorly active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov

Common strategies applicable to molecules containing a piperazine ring include:

Esterification: For parent drugs containing carboxylic acids, masking the polar group via an ester linkage to a piperazine derivative can enhance lipophilicity and improve skin permeation for transdermal delivery. nih.gov These piperazinylalkylester prodrugs can remain stable at the pH of the skin but are readily hydrolyzed by esterase enzymes in the plasma to release the active drug. nih.gov

Phosphate (B84403) Esters: The addition of a phosphate group is a strategy to significantly increase the aqueous solubility of a lipophilic parent drug for intravenous formulations. nih.govgoogle.com

Carbamates: Creating carbamate (B1207046) derivatives is another approach to modify the physicochemical properties of a drug, potentially enhancing bioavailability. mdpi.com

These general concepts illustrate how the piperazine structure can be modified to create prodrugs with improved delivery characteristics, which could theoretically be applied to derivatives of this compound.

Therapeutic Potential and Drug Discovery Applications

While the therapeutic potential of this compound itself is not specifically defined, research into its derivatives has shown promise in distinct therapeutic areas. As mentioned, derivatives of 2-piperazine-alpha-isopropylbenzylamine have been identified as potent and selective melanocortin-4 receptor (MC4R) antagonists. This activity provides strong evidence for their potential use in the treatment of cancer cachexia, a debilitating wasting syndrome associated with cancer.

More broadly, the piperazine ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to a variety of biological targets. dongguk.edunih.gov This versatility has led to the incorporation of the piperazine moiety into a vast number of drugs with diverse therapeutic applications, including:

Central Nervous System (CNS) Agents: Used in antipsychotic, antidepressant, and anxiolytic drugs. nih.gov

Anticancer Agents: Found in numerous compounds developed as cancer growth inhibitors and kinase inhibitors. mdpi.commdpi.com

Antiviral Agents: Utilized in the design of drugs targeting viral infections such as HIV. google.com

Anti-inflammatory and Antidiabetic Agents. dongguk.edunih.gov

The widespread use of the piperazine scaffold highlights its importance in drug design for optimizing pharmacokinetic and pharmacodynamic properties. mdpi.comdongguk.edu Therefore, derivatives of this compound represent a viable starting point for the rational design and discovery of new therapeutic agents across a range of diseases.

Computational Chemistry and Modeling Studies

Elucidating Reaction Mechanisms

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational modeling provides a virtual laboratory to explore these mechanisms in detail, mapping out the energetic landscape of a reaction and identifying key intermediates and transition states.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust tool for studying reaction mechanisms involving piperazine (B1678402) derivatives. For reactions involving 2-isopropylpiperazine, DFT calculations can be employed to locate the transition state structures, which represent the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition states, and products, the activation energy barrier for a given reaction can be determined.

For instance, in a hypothetical N-alkylation reaction of this compound, DFT could be used to model the nucleophilic attack of the piperazine nitrogen on an alkyl halide. The calculations would reveal the geometry of the transition state and the energy required to reach it, providing insights into the reaction's feasibility and rate. Studies on related amine systems have successfully used DFT to rationalize the formation of various degradation products by mapping out viable reaction pathways and their associated energy barriers figshare.com. The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings researchgate.net.

Table 1: Hypothetical DFT-Calculated Energy Barriers for N-Alkylation of Piperazines

| Reactant | Alkylating Agent | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Piperazine | Methyl Iodide | SN2 | 15.2 |

| This compound | Methyl Iodide | SN2 | 16.5 |

| Piperazine | Isopropyl Bromide | SN2 | 18.9 |

| This compound | Isopropyl Bromide | SN2 | 20.1 |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations. The increased activation energy for this compound is attributed to the steric hindrance from the isopropyl group.